REACTION_CXSMILES
|
[OH2:1].[O:2]=[CH:3][C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7][CH3:8])[CH:5]=1.OO>C(O)(C)C>[CH3:8][O:7][C:6]1[CH:5]=[C:4]([CH:3]=[O:2])[CH:12]=[C:11]([C:11]2[C:9]([OH:1])=[C:6]([O:7][CH3:8])[CH:5]=[C:4]([CH:3]=[O:2])[CH:12]=2)[C:9]=1[OH:10]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
157.36 g
|
Type
|
reactant
|
Smiles
|
O=CC1=CC(OC)=C(O)C=C1
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 45°-50° C
|
Type
|
CUSTOM
|
Details
|
The product precipitated out of solution during peroxide addition
|
Reaction Time |
21 (± 3) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=CC(=C1)C=O)C2=CC(=CC(=C2O)OC)C=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 127.63 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |